N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused [1,2,4]triazolo[4,3-a]quinazolin-5-one core. Key structural features include:
- A 3-(3,4-dimethoxyphenethyl)propanamide side chain, contributing to hydrophobicity and possible receptor engagement through methoxy groups.
- The 5-oxo-4,5-dihydro moiety, which stabilizes the lactam structure and influences hydrogen-bonding capabilities.
Propriétés
Numéro CAS |
887213-64-1 |
|---|---|
Formule moléculaire |
C29H28FN5O4 |
Poids moléculaire |
529.572 |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C29H28FN5O4/c1-38-24-12-9-19(17-25(24)39-2)15-16-31-27(36)14-13-26-32-33-29-34(18-20-7-10-21(30)11-8-20)28(37)22-5-3-4-6-23(22)35(26)29/h3-12,17H,13-16,18H2,1-2H3,(H,31,36) |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)OC |
Solubilité |
not available |
Origine du produit |
United States |
Activité Biologique
N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a triazoloquinazoline backbone with a dimethoxyphenethyl substituent and a fluorobenzyl group. This unique structure contributes to its diverse biological properties.
The biological activity of this compound may be attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : The triazoloquinazoline moiety has been shown to inhibit specific enzymes involved in cancer progression.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
Biological Activities
Research indicates that N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide exhibits several biological activities:
- Anticancer Properties : Studies have demonstrated that compounds with similar structures possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles have shown promising results in inhibiting the growth of breast and colon cancer cells .
- Antimicrobial Activity : The compound's structural features suggest potential antibacterial and antifungal properties. Research on related triazole compounds highlights their efficacy against a range of pathogens .
- Anti-inflammatory Effects : Compounds containing quinazoline and triazole rings are known for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Cytotoxicity Assays : A study assessed the cytotoxic effects of various triazole derivatives on human cancer cell lines (MCF-7 and HCT-116). Results indicated significant inhibition with IC50 values ranging from 6.2 μM to 43.4 μM for different derivatives .
- Antimicrobial Testing : Another study focused on the antimicrobial activity of triazole-containing compounds against standard bacterial strains. The results showed promising antibacterial effects comparable to established antibiotics .
Data Table
Here is a summary table highlighting the biological activities and associated findings for N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide and related compounds:
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and related triazolo derivatives:
Key Observations:
- Substituent Flexibility : The target compound’s 4-fluorobenzyl group may enhance binding specificity compared to the 4-methoxyphenyl in ’s thiadiazole derivatives, as fluorine’s electronegativity could improve target interactions .
- Biological Targets: highlights molecular docking with 14-α-demethylase lanosterol (antifungal target), while triazoloquinazolinones (e.g., target compound and ’s analog) are often explored as kinase inhibitors due to their ATP-binding site mimicry .
Analytical and Pharmacological Insights
Molecular Networking & Dereplication ():
- Fragmentation patterns (MS/MS) and cosine scores (1 = identical, 0 = dissimilar) could cluster the target compound with ’s analog due to shared triazoloquinazolinone cores. However, divergent substituents (e.g., fluorobenzyl vs. isopropoxypropyl) would reduce cosine scores, reflecting structural divergence .
- Dereplication challenges : Despite core similarities, substituent variations necessitate targeted assays to confirm bioactivity, as seen in ’s antifungal docking studies .
Molecular Docking ():
- Triazolo-thiadiazoles in showed affinity for 14-α-demethylase, a cytochrome P450 enzyme critical in fungal ergosterol synthesis. The target compound’s triazoloquinazolinone core may similarly engage P450 enzymes, but its dimethoxyphenethyl side chain could redirect selectivity toward mammalian kinases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the formation of the triazoloquinazoline core via cyclization reactions. For example, analogous compounds were synthesized using reflux conditions with sodium hydride in toluene to activate intermediates, followed by coupling with phenethylamine derivatives . Optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to identify energy-efficient pathways and reduce trial-and-error experimentation . Key parameters include solvent polarity, temperature (e.g., 80–110°C for cyclization), and stoichiometric ratios of reagents.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Characteristic peaks include the methoxy groups (δ 3.7–3.9 ppm), fluorobenzyl protons (δ 7.1–7.3 ppm), and triazoloquinazoline aromatic signals (δ 8.0–8.5 ppm) .
- IR : Key absorptions for amide C=O (1650–1680 cm⁻¹) and triazole C-N (1350–1400 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z ~600) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Antifungal activity can be assessed using microdilution assays against Candida albicans or Aspergillus fumigatus, with fluconazole as a positive control. Enzyme inhibition assays (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) are relevant for mechanistic studies . Cytotoxicity screening in mammalian cell lines (e.g., HEK293) ensures selectivity .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate target interactions?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal 14-α-demethylase. The fluorobenzyl group may occupy the hydrophobic active site, while the triazoloquinazoline core hydrogen-bonds with catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to validate docking poses .
- Data Contradiction : If in vitro activity contradicts docking predictions, re-evaluate protonation states or solvation effects in the model .
Q. What strategies resolve discrepancies between in vitro and in silico activity data?
- Methodological Answer :
- Experimental Replication : Ensure assay conditions (pH, temperature) match physiological environments.
- Metabolite Screening : Use LC-MS to detect degradation products that may affect activity .
- Free Energy Perturbation (FEP) : Refine computational models by incorporating ligand flexibility and entropy contributions .
Q. How can AI-driven platforms enhance reaction optimization and scale-up?
- Methodological Answer :
- ICReDD Workflow : Integrate quantum chemical calculations (e.g., Gaussian) with robotic synthesis platforms to screen >100 reaction conditions in parallel. Prioritize pathways with lowest activation barriers .
- COMSOL Multiphysics : Model heat/mass transfer in batch reactors to prevent exothermic runaway during scale-up .
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